molecular formula C18H15ClN2O3S2 B2684223 3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide CAS No. 895456-40-3

3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide

Cat. No. B2684223
CAS RN: 895456-40-3
M. Wt: 406.9
InChI Key: VHSMJJCZDWEQFW-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. The compound is commonly referred to as CPSP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

Alzheimer’s Disease Treatment

A series of N-substituted derivatives of compounds structurally similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment. Their haemolytic activity was also evaluated to assess their safety profile (Rehman et al., 2018).

Antimicrobial Properties

Compounds bearing structural features similar to the target molecule have been synthesized and tested for their antibacterial and antifungal activities. Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments were synthesized, and their antimicrobial properties were investigated. These compounds showed promise as antimicrobial agents against various bacterial and fungal pathogens (Baranovskyi et al., 2018).

Antiviral Activity

Research into the antiviral activities of related compounds has been conducted, with a focus on the synthesis of derivatives that showed potential activity against viruses such as the tobacco mosaic virus. This research outlines the chemical synthesis of these compounds and their preliminary biological evaluations, offering insights into their potential use as antiviral agents (Chen et al., 2010).

Molecular Docking Studies

Molecular docking studies and structural analysis through X-ray crystallography of compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide have been conducted to understand their potential as COX-2 inhibitors. Such studies provide insights into the orientation and interaction of these molecules within the active site of target enzymes, suggesting their therapeutic potential (Al-Hourani et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c19-14-6-8-15(9-7-14)26(23,24)11-10-17(22)21-18-20-16(12-25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSMJJCZDWEQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide

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